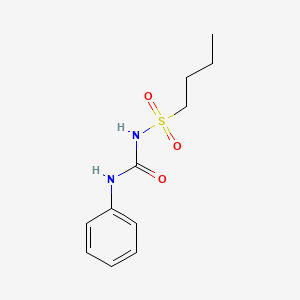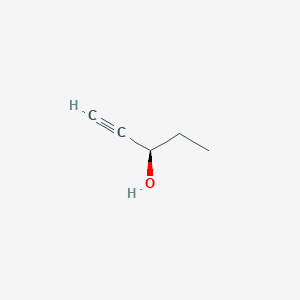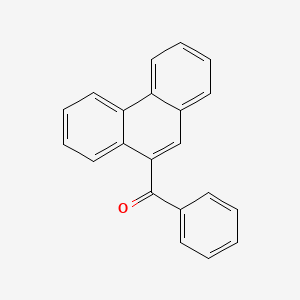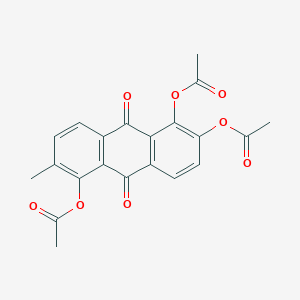
6-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,5-triyl triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,5-triyl triacetate is an organic compound with the molecular formula C21H16O8 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of three acetate groups attached to the anthracene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,5-triyl triacetate typically involves multi-step reactions. One common synthetic route includes the following steps :
Acetylation: The starting material undergoes acetylation using acetic anhydride and acetic acid in the presence of chromium (VI) oxide at 70°C for 24 hours.
Reduction: The intermediate product is then reduced using a dimethylsulfide borane complex in tetrahydrofuran at 0°C for 0.25 hours.
Hydrolysis: The reduced product is hydrolyzed with potassium hydroxide at 70°C for 0.75 hours.
Enzymatic Reaction: The hydrolyzed product undergoes an enzymatic reaction with β-D-glucose, NADPH, glucose dehydrogenase, and polyhydroxyanthracene reductase from Cochliobolus lunatus in an aqueous phosphate buffer and dimethyl sulfoxide under an inert atmosphere for 24 hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems may enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,5-triyl triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to hydroquinone derivatives.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium (VI) oxide, potassium permanganate.
Reduction: Dimethylsulfide borane complex, sodium borohydride.
Substitution: Acetic anhydride, lead (IV) tetraacetate.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
6-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,5-triyl triacetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,5-triyl triacetate involves its interaction with molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Dihydroxyanthracene: A hydroquinone derivative of anthracene with similar redox properties.
Carminic Acid: A natural anthraquinone derivative used as a colorant.
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: A compound with a similar anthracene core structure.
Uniqueness
6-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,5-triyl triacetate is unique due to its specific substitution pattern and the presence of three acetate groups, which confer distinct chemical properties and reactivity compared to other anthracene derivatives.
Eigenschaften
CAS-Nummer |
10384-07-3 |
|---|---|
Molekularformel |
C21H16O8 |
Molekulargewicht |
396.3 g/mol |
IUPAC-Name |
(1,5-diacetyloxy-6-methyl-9,10-dioxoanthracen-2-yl) acetate |
InChI |
InChI=1S/C21H16O8/c1-9-5-6-13-16(20(9)28-11(3)23)18(25)14-7-8-15(27-10(2)22)21(29-12(4)24)17(14)19(13)26/h5-8H,1-4H3 |
InChI-Schlüssel |
QGVJGJQBAXASQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


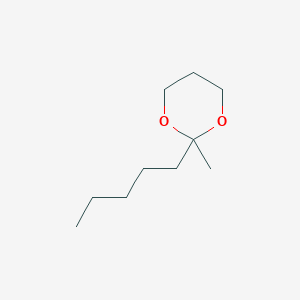
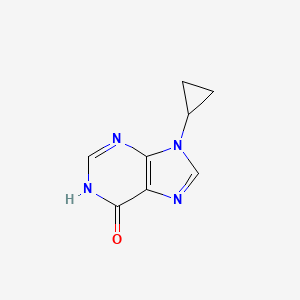
![1,1'-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane](/img/structure/B14734826.png)

![5-Methyl-4-[(4-nitrophenyl)methylideneamino]-2-propan-2-ylphenol](/img/structure/B14734832.png)
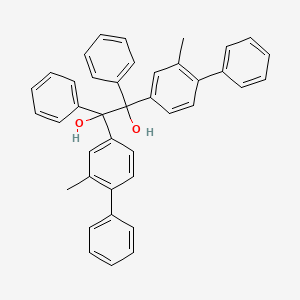

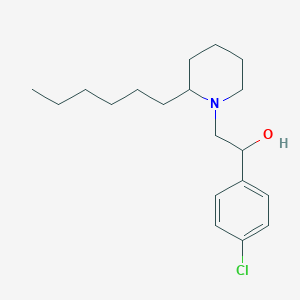


![Bis[2-oxo-2-(4-phenylphenyl)ethyl] pentanedioate](/img/structure/B14734872.png)
